molecular formula C16H15Cl2NO B5028397 N-(2,5-dichlorophenyl)-2-phenylbutanamide

N-(2,5-dichlorophenyl)-2-phenylbutanamide

Cat. No.: B5028397
M. Wt: 308.2 g/mol
InChI Key: MDHLFLOTHUTYLA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,5-dichlorophenyl group and a phenylbutanamide moiety

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-10-12(17)8-9-14(15)18/h3-10,13H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHLFLOTHUTYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-phenylbutanamide typically involves the reaction of 2,5-dichloroaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

N-(2,5-dichlorophenyl)-2-phenylbutanamide can be compared with other similar compounds, such as:

    N-(2,5-dichlorophenyl)succinamic acid: Similar in structure but with a succinamic acid moiety instead of a phenylbutanamide group.

    2,5-dichlorophenylbiguanide hydrochloride: Contains a biguanide core structure linked to a 2,5-dichlorophenyl group, exhibiting different chemical and biological properties.

Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other related compounds.

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